2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline
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Overview
Description
2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline is a synthetic organic compound that belongs to the class of halogenated anilines These compounds are characterized by the presence of halogen atoms (such as bromine) and other functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of the bromine atom to the aniline ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methoxylation: Introduction of the difluoromethoxy group through a nucleophilic substitution reaction using difluoromethyl ether.
Alkylation: Introduction of the heptafluoropropan-2-yl group via a Friedel-Crafts alkylation reaction using heptafluoropropane and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted anilines, while oxidation could produce nitroanilines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: As a probe or ligand in biochemical studies due to its unique fluorinated structure.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated groups could enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of heptafluoropropan-2-yl.
6-(Difluoromethoxy)-2-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.
4-(Heptafluoropropan-2-yl)aniline: Lacks the bromine and difluoromethoxy groups.
Uniqueness
2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline is unique due to the combination of its bromine, difluoromethoxy, and heptafluoropropan-2-yl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF9NO/c11-4-1-3(2-5(6(4)21)22-7(12)13)8(14,9(15,16)17)10(18,19)20/h1-2,7H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMQOJBPKOBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896384 |
Source
|
Record name | 2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262665-49-5 |
Source
|
Record name | 2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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